
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide
Descripción general
Descripción
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C16H16BrNOS and its molecular weight is 350.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glutaminase Inhibitors for Cancer Therapy
Compounds analogous to N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide have been investigated for their potential as glutaminase inhibitors, which are of interest in cancer therapy. Specifically, a study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs demonstrated that such compounds could inhibit kidney-type glutaminase (GLS), showing potential to attenuate the growth of human lymphoma cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial and Hemolytic Agents
Research on N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides has explored their potential as antimicrobial and hemolytic agents. These compounds were synthesized and evaluated against various microbial species, revealing variable antimicrobial activity relative to reference standards. One compound, in particular, was identified as highly active against a panel of microbes, suggesting potential for further biological screening (Rehman et al., 2016).
Anticancer Evaluation of Oxazole Derivatives
A study on 4-arylsulfonyl-1,3-oxazoles, including derivatives structurally related to this compound, evaluated their anticancer activities. These compounds showed significant activity against certain cancer cell lines, including glioblastoma and non-small cell lung cancer, indicating their potential as leads for anticancer drug development (Zyabrev et al., 2022).
Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives
Another study focused on the synthesis of novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The compounds synthesized showed activities comparable with standard drugs, highlighting the importance of specific functional groups for pharmacological activity (Rani et al., 2016).
Propiedades
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c17-14-6-8-15(9-7-14)20-11-10-18-16(19)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVUNJOODAOSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


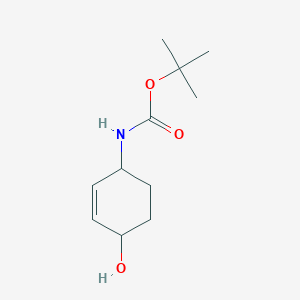
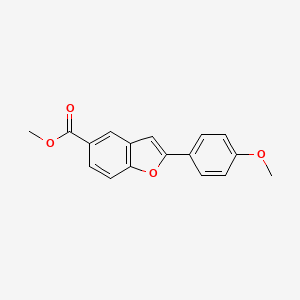
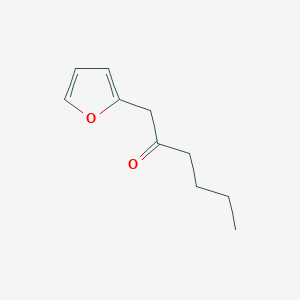
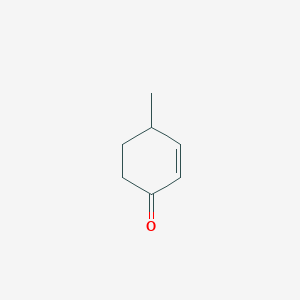

methanone](/img/structure/B3144407.png)
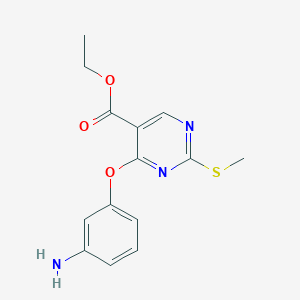
![1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole-2-carbaldehyde](/img/structure/B3144412.png)
![1-[(2-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B3144415.png)


![methyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B3144439.png)
![3-Methyl-4-[3-(trifluoromethyl)phenoxy]isoxazolo[5,4-d]pyrimidine](/img/structure/B3144448.png)
![N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide](/img/structure/B3144456.png)
